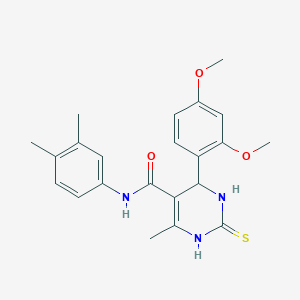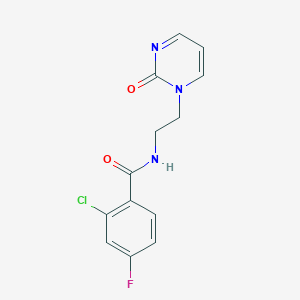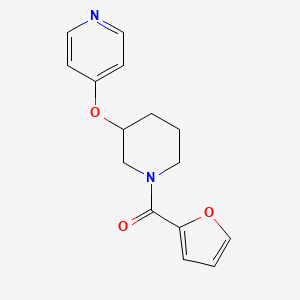
1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea, also known as DPU-99, is a chemical compound that has been widely studied in the scientific community for its potential therapeutic applications. This compound belongs to the class of urea derivatives and has been found to exhibit promising activity against various diseases.
Aplicaciones Científicas De Investigación
Photooxygenation and Synthesis of Heterocyclic Compounds
Research has shown that compounds related to 1-(2-(Dimethylamino)ethyl)-3-(5-oxo-1-(p-tolyl)pyrrolidin-3-yl)urea undergo photooxygenation to produce highly functionalized ureas. These compounds, following photooxygenation, can cyclize into 2-oxazolidinones and 2-oxazolinones, illustrating a pathway for synthesizing complex heterocyclic structures from simple precursors (Erden et al., 2008).
Complexation and Unfolding of Heterocyclic Ureas
Studies on heterocyclic ureas have revealed their ability to complex and unfold under certain conditions, forming multiply hydrogen-bonded structures. This behavior is crucial for understanding the chemical properties of ureas in biological systems and their potential applications in self-assembly and material science (Corbin et al., 2001).
Antioxidant Activity
The synthesis and study of pyrrolyl selenolopyridine compounds, structurally related to the compound of interest, have indicated significant antioxidant activity. This suggests potential applications of these compounds in developing therapeutic agents targeting oxidative stress-related diseases (Zaki et al., 2017).
Bioelectrochemical Applications
Research into urea and its derivatives has extended into bioelectrochemistry, where studies have investigated the conversion of urea to nitrogen gas using modified carbon electrodes. This application is particularly promising for environmental remediation and the treatment of urea-rich wastewater (Watanabe et al., 2009).
Mechanisms of Amide Formation
The mechanisms by which urea derivatives form amides in aqueous media have been studied to improve bioconjugation techniques. Understanding these mechanisms is crucial for the development of more efficient and selective chemical synthesis methods (Nakajima & Ikada, 1995).
Propiedades
IUPAC Name |
1-[2-(dimethylamino)ethyl]-3-[1-(4-methylphenyl)-5-oxopyrrolidin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-12-4-6-14(7-5-12)20-11-13(10-15(20)21)18-16(22)17-8-9-19(2)3/h4-7,13H,8-11H2,1-3H3,(H2,17,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFFPPCNNEURDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)NCCN(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-methyl 4-((2-(3-(1H-benzo[d]imidazol-1-yl)propanoyl)hydrazono)methyl)benzoate](/img/structure/B2737024.png)
![N-(3-chloro-2-methylphenyl)-2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2737025.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(N-cyclohexyl-N-ethylsulfamoyl)benzamide](/img/structure/B2737027.png)



![2-(3-(benzo[d][1,3]dioxol-5-yl)-2-oxoimidazolidin-1-yl)-N-benzyl-N-(2-hydroxyethyl)acetamide](/img/structure/B2737034.png)
![2-(5-(benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B2737036.png)

![N-(1-cyanocyclohexyl)-2-({5-[(2-methoxyethyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanamide](/img/structure/B2737038.png)


